

# Pharmacoeconomic Analysis of Sultamicillin for Community-Acquired Pneumonia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sultamicillin |           |
| Cat. No.:            | B1682570      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacoeconomic analysis of **sultamicillin** for the treatment of community-acquired pneumonia (CAP). In the absence of direct head-to-head pharmacoeconomic studies of **sultamicillin** for CAP, this analysis leverages clinical efficacy data from studies on lower respiratory tract infections and combines it with current drug acquisition costs and general CAP hospitalization costs. The primary comparator chosen is amoxicillin/clavulanic acid, a widely used and clinically similar antibiotic.

# Data Presentation: Clinical Efficacy and Cost Comparison

The following tables summarize the available quantitative data to facilitate a comparison between **sultamicillin** and amoxicillin/clavulanic acid.

Table 1: Clinical Efficacy in Lower Respiratory Tract Infections



| Antibiotic                      | Study                                    | Clinical<br>Condition        | Number of<br>Patients       | Clinical Cure<br>Rate    |
|---------------------------------|------------------------------------------|------------------------------|-----------------------------|--------------------------|
| Sultamicillin                   | Hasibi et al.                            | Acute Bacterial<br>Sinusitis | 23                          | 85.7% (per-<br>protocol) |
| Ferreira et al.                 | Upper<br>Respiratory Tract<br>Infections | -                            | 64.4% (at end of treatment) |                          |
| Ferreira et al.                 | Upper<br>Respiratory Tract<br>Infections | -                            | 97.4% (at end of study)     | _                        |
| Amoxicillin/Clavu<br>lanic Acid | Hasibi et al.                            | Acute Bacterial<br>Sinusitis | 21                          | 86.4% (per-<br>protocol) |
| Ferreira et al.                 | Upper<br>Respiratory Tract<br>Infections | -                            | 61.7% (at end of treatment) |                          |
| Ferreira et al.                 | Upper<br>Respiratory Tract<br>Infections | -                            | 93.2% (at end of study)     | <del>-</del>             |

Table 2: Adverse Events Profile

| Antibiotic                     | Study           | Overall Adverse<br>Events | Diarrhea Incidence                       |
|--------------------------------|-----------------|---------------------------|------------------------------------------|
| Sultamicillin                  | Ferreira et al. | Same ratio as comparator  | 29.4% of patients with adverse events    |
| Amoxicillin/Clavulanic<br>Acid | Ferreira et al. | Same ratio as comparator  | 70.6% of patients with adverse events[1] |

Table 3: Estimated Drug Acquisition and Hospitalization Costs



| Cost Component                       | Sultamicillin<br>(375mg, 10-day<br>course) | Amoxicillin/Clavula<br>nic Acid<br>(875mg/125mg, 10-<br>day course) | Source             |
|--------------------------------------|--------------------------------------------|---------------------------------------------------------------------|--------------------|
| Estimated Drug Cost (per course)     | \$25.60 - \$83.00                          | \$14.00 - \$86.00                                                   | [2][3][4][5][6][7] |
| Average Hospitalization Cost for CAP | \multicolumn{2}{c                          | }{\$6,042 - \$7,166 (US)<br>/ £3,904 (UK)}                          | [8]                |

Note: Drug prices are estimates based on available online data and can vary significantly based on location, manufacturer, and insurance coverage. Hospitalization costs are general estimates for CAP and not specific to treatment with these antibiotics.

### **Experimental Protocols**

Detailed experimental protocols from the cited studies were not fully available in the public domain. However, based on the abstracts, the general methodologies are summarized below.

Hasibi et al. - Low-dose **sultamicillin** versus amoxicillin-clavulanic acid in the treatment of acute bacterial sinusitis in adults: A randomized clinical trial

- Study Design: Randomized clinical trial.
- Patient Population: Adults with acute bacterial sinusitis.
- Interventions:
  - Group A (n=21): 625 mg amoxicillin-clavulanic acid three times daily for 10 days.
  - Group B (n=23): 375 mg oral sultamicillin two times daily for 10 days.
- Outcome Measures: Clinical cure rates (intention-to-treat and per-protocol) and incidence of side effects.



Ferreira et al. - Efficacy and safety of **Sultamicillin** (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial

- Study Design: Open-label, multicentric, randomized trial.[1]
- Patient Population: 102 adult patients with upper respiratory tract infections.[1]
- Interventions:
  - Group 1: Sultamicillin for 10 days.
  - Group 2: Amoxicillin/Clavulanic acid for 10 days.
- Outcome Measures: Clinical cure rates at the end of treatment (visit 2) and at the end of the study (visit 3), and incidence of adverse events.[1]

## **Mandatory Visualization**

The following diagram illustrates a simplified decision-analytic model for the pharmacoeconomic analysis of two antibiotic treatments for community-acquired pneumonia.





Click to download full resolution via product page

Caption: Decision-analytic model for CAP treatment.

#### **Discussion and Limitations**

Based on the available clinical data, **sultamicillin** demonstrates comparable efficacy to amoxicillin/clavulanic acid in treating respiratory tract infections. A notable potential advantage for **sultamicillin** appears to be a lower incidence of diarrhea, which could translate to better patient adherence and reduced costs associated with managing adverse effects.

The primary limitation of this analysis is the absence of direct pharmacoeconomic studies of **sultamicillin** for community-acquired pneumonia. The cost-effectiveness is therefore inferred



from clinical efficacy in other respiratory tract infections and generalized cost data. The drug acquisition costs presented are estimates and will vary. A comprehensive pharmacoeconomic evaluation would require a prospective study tracking all associated costs, including those related to treatment failure, adverse events, and length of hospital stay, directly comparing **sultamicillin** to other standard-of-care antibiotics for CAP.

In conclusion, while **sultamicillin** appears to be a clinically effective option for community-acquired respiratory tract infections with a potentially favorable side-effect profile, further dedicated pharmacoeconomic research is necessary to definitively establish its cost-effectiveness in the management of community-acquired pneumonia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults--an open-label, multicentric, randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. internationaldrugmart.com [internationaldrugmart.com]
- 3. How much is Augmentin (amoxicillin-pot clavulanate) without insurance? [singlecare.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. 375mg Sultamicillin Tosylate Tablets General Medicines at Best Price in Ahmedabad | Dr. Arvind Lifecare Llp [tradeindia.com]
- 6. 1mg.com [1mg.com]
- 7. Buy Marzon 375mg Tablet Online At Low Price In USA [safegenericpharmacy.com]
- 8. drugs.com [drugs.com]
- To cite this document: BenchChem. [Pharmacoeconomic Analysis of Sultamicillin for Community-Acquired Pneumonia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682570#pharmacoeconomic-analysis-of-sultamicillin-treatment-for-community-acquired-pneumonia]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com